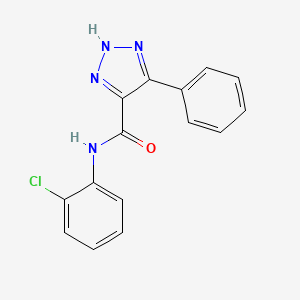![molecular formula C20H20ClN3O2 B6428208 1-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one CAS No. 2034619-66-2](/img/structure/B6428208.png)
1-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one (also known as 1-(3-chloropyridin-4-yloxy)-2-(1H-indol-3-yl)ethan-1-one) is a synthetic, heterocyclic compound that is used in various scientific and medical research applications. It is a member of the pyridine family and is primarily used as a substrate for the synthesis of other compounds. As a result, it is a useful tool for researchers in the fields of organic chemistry, biochemistry, and drug discovery.
科学研究应用
1-(3-Chloropyridin-4-yloxy)-2-(1H-indol-3-yl)ethan-1-one is used in a variety of scientific research applications. It is a useful substrate for the synthesis of other compounds, such as indole derivatives, which are commonly used in drug discovery. In addition, it is used in the development of new materials, such as organic semiconductors, and as a starting material in the synthesis of organic compounds. It is also used in the study of enzyme-catalyzed reactions and in the synthesis of new compounds for use in medical research.
作用机制
The mechanism of action of 1-(3-Chloropyridin-4-yloxy)-2-(1H-indol-3-yl)ethan-1-one is not yet fully understood. However, it is believed to act as a substrate in the synthesis of other compounds, as well as in the development of new materials. It is also thought to be involved in the study of enzyme-catalyzed reactions, as well as in the synthesis of new compounds for use in medical research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Chloropyridin-4-yloxy)-2-(1H-indol-3-yl)ethan-1-one are not yet fully understood. However, it is believed to act as a substrate in the synthesis of other compounds, as well as in the development of new materials. It is also thought to be involved in the study of enzyme-catalyzed reactions, as well as in the synthesis of new compounds for use in medical research.
实验室实验的优点和局限性
The advantages of using 1-(3-Chloropyridin-4-yloxy)-2-(1H-indol-3-yl)ethan-1-one in laboratory experiments include its ease of synthesis, its low cost, and its availability. Additionally, it is a useful substrate for the synthesis of other compounds and can be used in the development of new materials. One limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
未来方向
Future research on 1-(3-Chloropyridin-4-yloxy)-2-(1H-indol-3-yl)ethan-1-one could focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop new methods for its synthesis, as well as to explore its potential applications in drug discovery and the development of new materials. Finally, further research could be conducted to explore its potential uses in medical research and the study of enzyme-catalyzed reactions.
合成方法
1-(3-Chloropyridin-4-yloxy)-2-(1H-indol-3-yl)ethan-1-one can be synthesized using a number of different methods. The most common method is a two-step process that begins with the reaction of 3-chloropyridine and 1H-indole in the presence of a base, such as potassium carbonate, to form the desired product. This reaction is typically carried out in an organic solvent, such as acetonitrile, and is followed by a purification step to remove any unreacted starting materials. Other methods, such as the reaction of 3-chloropyridine and 1H-indole in the presence of a Lewis acid, can also be used to synthesize the compound.
属性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-12-22-8-7-19(17)26-15-4-3-9-24(13-15)20(25)10-14-11-23-18-6-2-1-5-16(14)18/h1-2,5-8,11-12,15,23H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTLGUPQMZQYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6428137.png)
![4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6428144.png)
![1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione](/img/structure/B6428149.png)
![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428152.png)
![2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine](/img/structure/B6428163.png)
![2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428174.png)
![4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6428179.png)
![2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428187.png)
![2-{[1-(2-ethoxyacetyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428190.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile](/img/structure/B6428203.png)
![4-{4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6428225.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428235.png)
![2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6428241.png)